molecular formula C24H25N5O3S B11265040 2-{[2-ethyl-7-oxo-6-(2-phenylethyl)-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide

2-{[2-ethyl-7-oxo-6-(2-phenylethyl)-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide

Cat. No.: B11265040
M. Wt: 463.6 g/mol
InChI Key: QOHROFFSZYDLCE-UHFFFAOYSA-N
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Description

“2-{[2-ETHYL-7-OXO-6-(2-PHENYLETHYL)-2H,6H,7H-PYRAZOLO[4,3-D]PYRIMIDIN-5-YL]SULFANYL}-N-(4-METHOXYPHENYL)ACETAMIDE” is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-{[2-ETHYL-7-OXO-6-(2-PHENYLETHYL)-2H,6H,7H-PYRAZOLO[4,3-D]PYRIMIDIN-5-YL]SULFANYL}-N-(4-METHOXYPHENYL)ACETAMIDE” typically involves multi-step organic reactions. The starting materials might include ethyl pyrazolopyrimidine derivatives and phenylethylamine, which undergo various reactions such as condensation, cyclization, and sulfonation under controlled conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo several types of chemical reactions, including:

    Reduction: The addition of hydrogen or removal of oxygen.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction could modulate biological pathways, leading to therapeutic effects. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolopyrimidine derivatives: Known for their diverse biological activities.

    Phenylethylamine derivatives: Often used in pharmaceuticals for their psychoactive properties.

Uniqueness

What sets “2-{[2-ETHYL-7-OXO-6-(2-PHENYLETHYL)-2H,6H,7H-PYRAZOLO[4,3-D]PYRIMIDIN-5-YL]SULFANYL}-N-(4-METHOXYPHENYL)ACETAMIDE” apart is its unique combination of functional groups, which may confer distinct biological activities and therapeutic potential.

Properties

Molecular Formula

C24H25N5O3S

Molecular Weight

463.6 g/mol

IUPAC Name

2-[2-ethyl-7-oxo-6-(2-phenylethyl)pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C24H25N5O3S/c1-3-28-15-20-22(27-28)23(31)29(14-13-17-7-5-4-6-8-17)24(26-20)33-16-21(30)25-18-9-11-19(32-2)12-10-18/h4-12,15H,3,13-14,16H2,1-2H3,(H,25,30)

InChI Key

QOHROFFSZYDLCE-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C2C(=N1)C(=O)N(C(=N2)SCC(=O)NC3=CC=C(C=C3)OC)CCC4=CC=CC=C4

Origin of Product

United States

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